molecular formula C20H17N3O4 B1211825 4-[3-(1,3-Dioxo-2-isoindolyl)propylamino]-2-methylisoindole-1,3-dione

4-[3-(1,3-Dioxo-2-isoindolyl)propylamino]-2-methylisoindole-1,3-dione

Cat. No.: B1211825
M. Wt: 363.4 g/mol
InChI Key: VDIAQKCISZOWEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(1,3-dioxo-2-isoindolyl)propylamino]-2-methylisoindole-1,3-dione is a member of phthalimides.

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of related isoindole derivatives, such as 2-[(phenylamino) methyl]-isoindole-1,3-dione, reveals insights into conformation and hydrogen bonding interactions crucial for biological functions. These structures, including V-shaped conformations and centrosymmetric hydrogen-bonded dimers, play significant roles in the biological activity of such compounds (Franklin et al., 2011).

Synthesis Methods

Research on the synthesis of similar compounds, such as various N-(Arylaminomethyl)-phthalimides, highlights efficient synthesis techniques including conventional and microwave-assisted reactions. These methods are fundamental in producing derivatives of isoindole-1,3-dione for further study and application (Sena et al., 2007).

Molecular Structure Characterization

Studies involving 1D, COSY, and HSQC 2D NMR spectroscopy of isoindoline-1,3-dione derivatives provide detailed insights into their molecular structure. Such characterization is essential for understanding the properties and potential applications of these compounds in various fields (Dioukhane et al., 2021).

Optoelectronic Applications

The synthesis and computational studies of acridin-isoindoline-1,3-dione derivatives point towards their significance in optoelectronics. These compounds exhibit notable photophysical and thermal properties, making them potential candidates for use in fluorescent compounds and other optoelectronic applications (Mane et al., 2019).

Liquid Crystal Research

Isoindoline-1,3-dione based mesogenic Schiff bases have been studied for their liquid crystalline behavior. Such research contributes to the development of new materials with specific thermal and optical properties, useful in displays and other liquid crystal applications (Dubey et al., 2018).

Properties

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

IUPAC Name

4-[3-(1,3-dioxoisoindol-2-yl)propylamino]-2-methylisoindole-1,3-dione

InChI

InChI=1S/C20H17N3O4/c1-22-17(24)14-8-4-9-15(16(14)20(22)27)21-10-5-11-23-18(25)12-6-2-3-7-13(12)19(23)26/h2-4,6-9,21H,5,10-11H2,1H3

InChI Key

VDIAQKCISZOWEH-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)NCCCN3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)NCCCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[3-(1,3-Dioxo-2-isoindolyl)propylamino]-2-methylisoindole-1,3-dione
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4-[3-(1,3-Dioxo-2-isoindolyl)propylamino]-2-methylisoindole-1,3-dione
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4-[3-(1,3-Dioxo-2-isoindolyl)propylamino]-2-methylisoindole-1,3-dione
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4-[3-(1,3-Dioxo-2-isoindolyl)propylamino]-2-methylisoindole-1,3-dione
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4-[3-(1,3-Dioxo-2-isoindolyl)propylamino]-2-methylisoindole-1,3-dione

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